Methyl-L-rhamnopyranoside

Description

BenchChem offers high-quality Methyl-L-rhamnopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-L-rhamnopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

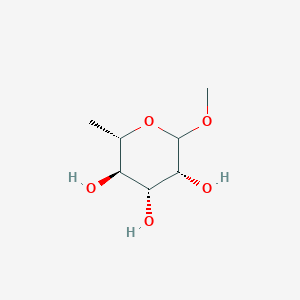

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UISSTJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628661 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63864-94-8 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Natural Origins of Methyl-L-rhamnopyranoside: A Technical Guide for Researchers

Foreword: Navigating the Rhamnose Landscape

To the dedicated researchers, scientists, and drug development professionals delving into the world of glycoscience, this technical guide addresses a question of fundamental importance: What are the natural sources of methyl-L-rhamnopyranoside? While the L-rhamnose moiety is a ubiquitous and vital component of numerous natural products, the specific methylated form, methyl-L-rhamnopyranoside, presents a more nuanced story. This document provides a comprehensive exploration of the known natural occurrences of L-rhamnose and its derivatives, offering a clear perspective on the prevalence of its methylated counterpart. We will delve into the biosynthesis of L-rhamnose, the primary forms in which it is found in nature, and the implications for sourcing and synthesis in a research and development context.

The Centrality of L-Rhamnose in Nature

L-rhamnose is a naturally occurring deoxy sugar, a methyl pentose, that is a constituent of many plant glycosides and bacterial polysaccharides.[1] Unlike most naturally occurring sugars that exist in the D-form, rhamnose is one of the few found in the L-form.[1] Its presence is crucial for the structure and function of a wide array of biomolecules.

L-Rhamnose in the Plant Kingdom

In plants, L-rhamnose is a key component of various complex carbohydrates, including:

-

Pectins: These are a family of complex polysaccharides present in the primary cell walls of terrestrial plants. Rhamnogalacturonan I, a major component of pectin, features a backbone of repeating disaccharide units of rhamnose and galacturonic acid.

-

Glycosides: L-rhamnose is frequently found as a glycone component of glycosides, where it is attached to a non-sugar moiety (aglycone). These aglycones are often flavonoids, terpenoids, or steroids, and the glycosylation with rhamnose can significantly impact their solubility, stability, and biological activity. Notable examples include quercetin-3-O-rhamnoside (quercitrin) and kaempferol-3-O-rhamnoside.

L-Rhamnose in the Microbial World

Bacteria, in particular, utilize L-rhamnose extensively in the construction of their cell surfaces:

-

Lipopolysaccharides (LPS): In many Gram-negative bacteria, the O-antigen of LPS, a major component of the outer membrane, is a polysaccharide chain that often contains L-rhamnose. These O-antigens are crucial for the bacterium's interaction with its environment and host, and they are primary targets for the host immune response.

-

Exopolysaccharides (EPS): Various bacteria secrete EPS to form protective biofilms. These polymers can be composed of a variety of monosaccharides, with L-rhamnose being a frequent constituent.

Biosynthesis of L-Rhamnose: The Foundational Pathway

The widespread presence of L-rhamnose in nature is underpinned by conserved biosynthetic pathways. In both plants and bacteria, the synthesis of L-rhamnose proceeds from a common precursor, D-glucose, through a series of enzymatic steps that result in the formation of a nucleotide-activated form of L-rhamnose. This activated sugar is then readily transferred to acceptor molecules by glycosyltransferases.

Bacterial Biosynthesis of TDP-L-rhamnose

In most bacteria, the precursor for rhamnose-containing glycoconjugates is thymidine diphosphate-L-rhamnose (TDP-L-rhamnose). The pathway involves four key enzymes encoded by the rmlA, rmlB, rmlC, and rmlD genes:

-

Glucose-1-phosphate thymidylyltransferase (RmlA): Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.

-

TDP-D-glucose 4,6-dehydratase (RmlB): Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

-

TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the C3' and C5' positions to yield TDP-4-keto-6-deoxy-L-mannose.

-

TDP-4-keto-L-rhamnose reductase (RmlD): Reduces the keto group at C4' to produce TDP-L-rhamnose.

Bacterial Biosynthesis of TDP-L-rhamnose.

Plant Biosynthesis of UDP-L-rhamnose

In plants, the primary donor of L-rhamnose is uridine diphosphate-L-rhamnose (UDP-L-rhamnose). The biosynthesis pathway is analogous to the bacterial pathway but utilizes UDP-glucose as the starting material.

The Scarcity of Natural Methyl-L-rhamnopyranoside

Despite the abundance of L-rhamnose in various natural glycoconjugates, the direct isolation of methyl-L-rhamnopyranoside from natural sources is not well-documented in scientific literature. A comprehensive search of phytochemical and natural product databases reveals a conspicuous absence of this specific methylated monosaccharide as a reported natural isolate.

The vast majority of scientific literature pertaining to methyl-L-rhamnopyranoside describes it as a synthetic compound.[2] It is widely used as a versatile starting material in carbohydrate chemistry for the synthesis of more complex molecules, including:

-

Glycoconjugates

-

Oligosaccharides

-

Biologically active derivatives with potential applications as:

The reason for the apparent absence of methyl-L-rhamnopyranoside in nature is likely due to the metabolic pathways in organisms. The biosynthesis of rhamnose-containing structures involves the transfer of the L-rhamnose moiety from its nucleotide-activated form (TDP-L-rhamnose or UDP-L-rhamnose) directly to an acceptor molecule, which is typically a larger aglycone or a growing polysaccharide chain. The formation of a simple methyl glycoside does not appear to be a common enzymatic process in plants or microorganisms.

Isolation and Identification of Rhamnosides from Natural Sources: A Methodological Overview

While methyl-L-rhamnopyranoside itself is not a common natural product, researchers frequently isolate a wide variety of rhamnoside glycosides from natural sources. The general workflow for such an endeavor is outlined below.

Extraction and Fractionation

The initial step involves the extraction of metabolites from the source material (e.g., plant leaves, roots, or microbial biomass). The choice of solvent is critical and is typically guided by the polarity of the target compounds.

Protocol: General Extraction of Plant Glycosides

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction: Macerate or reflux the powdered material with a suitable solvent, such as methanol or ethanol. This initial extraction is often followed by sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Fractionation: The crude extracts are then subjected to various chromatographic techniques to separate the complex mixture into simpler fractions. Common methods include:

-

Column Chromatography (CC) over silica gel or Sephadex LH-20.

-

Flash Chromatography.

-

General workflow for the extraction and fractionation of plant glycosides.

Purification and Structure Elucidation

The fractions obtained from column chromatography are further purified using techniques that offer higher resolution, such as:

-

High-Performance Liquid Chromatography (HPLC): Often using reversed-phase (C18) columns.

-

Preparative Thin-Layer Chromatography (pTLC).

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments, which are essential for elucidating the complete chemical structure and stereochemistry of the molecule.

Table 1: Spectroscopic Data for a Hypothetical Isolated Flavonol Rhamnoside

| Technique | Observation | Interpretation |

| ESI-MS | [M+H]+ ion at m/z 449.1083 | Molecular formula C21H20O11 |

| 1H NMR | Anomeric proton doublet at δ 5.40 (J = 1.5 Hz) | α-L-rhamnopyranosyl unit |

| Methyl group doublet at δ 1.25 (J = 6.2 Hz) | C-6 methyl group of rhamnose | |

| 13C NMR | Anomeric carbon signal at δ 102.1 | C-1 of rhamnose |

| Methyl carbon signal at δ 17.8 | C-6 of rhamnose |

Conclusion and Future Perspectives

For researchers and drug development professionals, this has important implications:

-

Sourcing: Methyl-L-rhamnopyranoside for research and development purposes must be obtained through chemical synthesis or from commercial suppliers.

-

Natural Product Discovery: While the direct search for natural methyl-L-rhamnopyranoside may be unfruitful, the vast diversity of naturally occurring rhamnoside glycosides presents a rich landscape for the discovery of novel bioactive compounds.

-

Synthetic Biology: The well-characterized biosynthetic pathways for activated L-rhamnose in bacteria could potentially be engineered to produce novel rhamnosylated compounds, although the synthesis of the simple methyl glycoside would require the identification or engineering of a specific methyltransferase.

This guide serves to clarify the current state of knowledge regarding the natural sources of methyl-L-rhamnopyranoside. As analytical techniques continue to improve in sensitivity and resolution, it is conceivable that trace amounts of this compound may one day be detected in a natural matrix. However, based on the current body of evidence, the focus for obtaining this valuable chemical tool remains firmly in the realm of synthetic chemistry.

References

-

Watson International. All About L-Rhamnose- A Unique Rare Sugar. [Link]

Sources

Whitepaper: Isolation and Purification of Methyl-L-rhamnopyranoside from Plant Extracts

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-rhamnopyranoside, a methylated derivative of the deoxy sugar L-rhamnose, is a glycoside found in various plant species. Its unique structure makes it a valuable chiral building block in synthetic chemistry and a target of interest in phytochemical and pharmacological research. However, isolating this compound in high purity from complex plant matrices presents significant challenges due to the presence of numerous structurally related glycosides and other secondary metabolites. This guide provides a comprehensive, technically-grounded workflow for the successful isolation and purification of methyl-L-rhamnopyranoside. We will delve into the rationale behind each step, from initial extraction and fractionation to advanced chromatographic separation and final structural verification, ensuring a self-validating and reproducible protocol.

Foundational Principles: Exploiting Physicochemical Properties

The successful isolation of methyl-L-rhamnopyranoside hinges on the strategic exploitation of its physicochemical properties relative to other compounds in the plant extract. Glycosides are compounds containing a sugar moiety (the glycone) bonded to a non-sugar portion (the aglycone).[1][2] In methyl-L-rhamnopyranoside, the aglycone is a simple methyl group. Key properties leveraged during purification include:

-

Polarity: The multiple hydroxyl groups on the rhamnose sugar moiety render the molecule polar and soluble in polar solvents like methanol, ethanol, and water. This polarity is central to both the extraction and chromatographic separation processes.

-

Solubility: Its solubility profile dictates the choice of solvents for extraction and for partitioning to remove less polar impurities like lipids and chlorophyll or more polar compounds like tannins.

-

Molecular Size and Shape: These characteristics are crucial for separation techniques like size-exclusion chromatography (e.g., with Sephadex resins), which separates molecules based on their hydrodynamic volume.[3]

Phase I: Extraction Strategy and Initial Workup

The primary goal of this phase is to efficiently extract the target glycoside from the raw plant material while minimizing the co-extraction of interfering substances and preventing degradation.

Plant Material Preparation

Proper preparation is critical for maximizing extraction efficiency.

-

Drying: Fresh plant material should be dried in a well-ventilated area away from direct sunlight or in an oven at low temperatures (40–50°C) to prevent the degradation of thermolabile compounds.[4]

-

Grinding: The dried material is ground into a fine powder. This significantly increases the surface area, allowing for more effective solvent penetration and extraction of the target glycoside.[4][5]

Solvent Extraction: A Comparative Overview

The choice of solvent is dictated by the polarity of methyl-L-rhamnopyranoside. Alcohols are generally preferred over water to inhibit microbial fermentation and enzymatic hydrolysis.[6]

| Extraction Method | Principle | Advantages | Disadvantages | Causality |

| Maceration | Soaking the plant powder in a solvent at room temperature for an extended period.[4] | Simple, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. | Relies on passive diffusion of the analyte into the solvent. |

| Soxhlet Extraction | Continuous extraction with a hot solvent using a specialized apparatus.[4][5][7] | Highly efficient, requires less solvent. | Not suitable for heat-sensitive glycosides. | The repeated cycling of fresh, hot solvent ensures exhaustive extraction. |

| Ultrasonic-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[4] | Fast, efficient, operates at lower temperatures. | Requires specialized equipment. | Cavitation bubbles created by ultrasound break cell walls, accelerating mass transfer. |

For methyl-L-rhamnopyranoside, which is relatively stable, Soxhlet extraction with methanol or ethanol is a highly effective and common choice. The heat applied during this process also serves to deactivate many of the native hydrolytic enzymes present in the plant tissue, which could otherwise cleave the glycosidic bond.[6][7]

Workflow for Extraction & Primary Cleanup

The following diagram illustrates the initial stages of processing the plant material to obtain a crude glycosidic extract.

Caption: Initial extraction and cleanup workflow.

Protocol 1: General Extraction and Tannin Removal

-

Extraction: Extract 500 g of finely powdered plant material with 2 L of 95% ethanol using a Soxhlet apparatus for 12-24 hours.[5][7]

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-50°C to yield a thick, syrupy residue.

-

Tannin Precipitation: Dissolve the syrup in water. Add a 10% lead acetate solution dropwise until precipitation is complete. This step is crucial as tannins can irreversibly bind to chromatographic stationary phases.[6][7]

-

Filtration: Centrifuge and filter the mixture to remove the precipitated impurities.

-

Excess Lead Removal: Bubble hydrogen sulfide (H₂S) gas through the filtrate to precipitate excess lead as lead sulfide (PbS). (Caution: This step must be performed in a well-ventilated fume hood). [7]

-

Final Filtration: Filter the solution to remove the black PbS precipitate. The resulting clear filtrate is the crude glycoside fraction, ready for chromatographic purification.

Phase II: Chromatographic Purification

This phase involves separating methyl-L-rhamnopyranoside from other glycosides and polar compounds. A multi-step chromatographic approach is almost always necessary.

Column Chromatography (CC) on Silica Gel

Silica gel chromatography is a fundamental technique that separates compounds based on their differential adsorption to the polar silica stationary phase.[8] More polar compounds interact more strongly and elute later.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is packed into a glass column.

-

Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. Common systems for glycosides include gradients of Chloroform-Methanol or Ethyl Acetate-Methanol.[3][8] The process starts with a less polar mixture to elute non-polar impurities, and the polarity is gradually increased to elute the glycosides.

| Solvent System (v/v) | Eluted Compounds | Rationale |

| Chloroform (100%) | Neutral lipids, very non-polar compounds.[8] | Washes the column of compounds that would interfere with glycoside separation. |

| Chloroform:Acetone (9:1) | Acylated sterol glycosides.[8] | Selectively elutes glycosides with fatty acid chains, which are less polar. |

| Chloroform:Acetone (4:6) | Digalactosyl diglycerides, sterol glycosides.[8] | Increased acetone content increases polarity to elute more polar glycosides. |

| Dichloromethane:Methanol (88:12) | Methyl-L-rhamnopyranoside.[9] | A specific system reported for purifying synthesized methyl-L-rhamnopyranoside, indicating its suitability. |

| Ethyl Acetate:Methanol:Water | Flavonoid glycosides.[10] | The addition of water creates a highly polar mobile phase for eluting complex, highly polar glycosides. |

Size-Exclusion Chromatography on Sephadex LH-20

Sephadex LH-20 is a lipophilic resin that separates compounds based on a combination of size exclusion and reversed-phase partitioning. It is particularly effective for separating flavonoid glycosides and other polyphenolic compounds from the desired product.[3][11] Elution is typically performed with methanol or ethanol-water mixtures.[3]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating irreversible adsorption and sample loss.[10][12] It is exceptionally well-suited for separating polar compounds like glycosides from crude extracts.

-

Principle: The method relies on partitioning the sample between two immiscible liquid phases (a stationary phase and a mobile phase) within a coiled column subjected to a strong centrifugal force.

-

Solvent System Selection: The key to successful HSCCC is choosing a suitable two-phase solvent system. A common system for glycosides is n-Hexane–Ethyl Acetate–Methanol–Water .[10] The ratio is carefully optimized to ensure the target compound has an appropriate partition coefficient (K) for good separation.

Purification Strategy Flowchart

The choice of chromatographic steps depends on the complexity of the extract and the desired purity.

Caption: Multi-step chromatographic purification strategy.

Phase III: Structural Elucidation and Purity Assessment

Once a compound is isolated, its identity and purity must be rigorously confirmed using spectroscopic methods.[5][7]

Spectroscopic Characterization

The combination of NMR and Mass Spectrometry provides definitive structural proof.

| Technique | Information Obtained | Expected Data for Methyl-α-L-rhamnopyranoside |

| Mass Spectrometry (MS) | Molecular Weight and Formula. | Exact Mass: 178.0841 g/mol for C₇H₁₄O₅. |

| ¹H NMR | Proton environment, connectivity (via coupling constants). | Anomeric proton (H-1) signal, characteristic methyl group doublet (H-6), methoxy group singlet (-OCH₃).[13] |

| ¹³C NMR | Number and type of carbon atoms. | Anomeric carbon (C-1) signal (~100 ppm), methyl carbon (C-6) signal (~17 ppm), methoxy carbon signal (~55 ppm).[14][15] |

| FT-IR | Presence of functional groups. | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-O stretch (~1100 cm⁻¹).[16] |

Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% Chloroform). Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure.

-

Sample Loading: Dissolve the dry crude glycoside fraction (from Protocol 1) in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with the starting solvent. Collect fractions of a fixed volume (e.g., 20 mL).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by incrementally adding methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.). This systematic increase in solvent strength will elute compounds of progressively higher polarity.

-

Monitoring: Analyze each fraction, or every few fractions, using Thin-Layer Chromatography (TLC) against a reference standard if available. Spray the TLC plate with 1% methanolic H₂SO₄ and heat to visualize the spots.[16][17]

-

Pooling: Combine the fractions that contain the pure target compound, as determined by TLC.

-

Concentration: Evaporate the solvent from the pooled fractions to yield the purified compound, which can then be subjected to further purification or characterization.

Conclusion

The isolation of methyl-L-rhamnopyranoside from plant extracts is a multi-faceted process that demands a systematic and logical approach. Success relies on an initial efficient extraction that preserves the integrity of the glycoside, followed by a strategic, multi-step chromatographic purification train. While traditional silica gel and Sephadex column chromatography are robust methods, advanced techniques like HSCCC offer a powerful alternative for cleaner and more efficient separation. The final, indispensable step is rigorous spectroscopic analysis to unequivocally confirm the structure and purity of the isolated compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the challenges of purifying this valuable natural product.

References

- Isolation - Drugs Containing Glycosides - Pharmacognosy - Pharmacy 180. (n.d.). Vertex AI Search.

- IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. (2024, July 12). Neliti.

- Isolation of Glycosides - Column Chromatography. (n.d.). Chromatography Adsorbent.

- Extraction of glycosides | DOCX. (n.d.). Slideshare.

- Glycosides. (n.d.). SlideShare.

- Column chromatography glycoglycerolipids. (n.d.). Cyberlipid.

- General Method of Extraction of Glycoside. (2019, November 19). YouTube.

- Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (n.d.). NIH.

- What is the specific solvent system and technique to isolate flavonoid glycosides from ethanol plant extract?. (2015, February 17). ResearchGate.

- METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis. (n.d.). ChemicalBook.

- Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695. (n.d.). NIH PubChem.

- Isolation, Identification and Characterization of Glycosides. (n.d.). Bentham Science Publisher.

- 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. (n.d.). Chem. zvesti.

- ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY. (n.d.). PMC - PubMed Central.

- Method for extracting total cardiac glycosides from oleander leaves. (n.d.). Google Patents.

- Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. (2023, January 18). PMC - NIH.

- 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. (1976, February 29). Scilit.

- Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. (n.d.). PubMed.

- Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). PMC - NIH.

- Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. (2025, August 6). ResearchGate.

- Available Online - J. Sci. Res. 13 (2), 657-668 (2021). (n.d.). Nematic van der Waals Free energy.

- Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. (2020, November 23). DergiPark.

Sources

- 1. Extraction of glycosides | DOCX [slideshare.net]

- 2. Chapter - Isolation, Identification and Characterization of Glycosides | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. youtube.com [youtube.com]

- 6. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]

- 9. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. chempap.org [chempap.org]

- 15. Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. banglajol.info [banglajol.info]

- 17. dergipark.org.tr [dergipark.org.tr]

A-Senior-Application-Scientist-s-Guide-to-the-Spectroscopic-Characterization-of-Methyl-L-rhamnopyranoside

Abstract

This comprehensive technical guide provides a detailed protocol for the structural elucidation of methyl-L-rhamnopyranoside, a monosaccharide derivative of significant interest in glycobiology and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deeper, causality-driven narrative. We will explore the strategic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, grounding each experimental choice in fundamental principles and field-proven insights. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the robust spectroscopic characterization of this and similar carbohydrate molecules.

Introduction: The Significance of Methyl-L-rhamnopyranoside

Methyl-L-rhamnopyranoside is the methyl glycoside of L-rhamnose, a naturally occurring deoxy sugar. Its presence in various glycoconjugates underscores its importance in biological processes.[1] The precise structural characterization of such molecules is a critical step in understanding their function and in the development of carbohydrate-based therapeutics. The inherent complexity of carbohydrate structures, with their numerous stereocenters and linkage possibilities, presents a significant analytical challenge.[2][3] This guide will demonstrate how a multi-faceted approach, combining the strengths of both mass spectrometry and NMR spectroscopy, can overcome these challenges to provide an unambiguous structural assignment.

Chemical Structure and Properties of Methyl-α-L-rhamnopyranoside:

-

IUPAC Name: (2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol[4]

-

Synonyms: Methyl 6-deoxy-α-L-mannopyranoside, 1-O-Methyl-α-L-rhamnoside[1][4][6]

Mass Spectrometry Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining initial structural information through fragmentation analysis.[7][8] For a molecule like methyl-L-rhamnopyranoside, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and preserve the molecular ion.[2][3]

The "Why": Strategic Ionization and Fragmentation

The choice of ESI is deliberate. Unlike harsher methods, ESI gently transfers the analyte into the gas phase, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.[3][9] This preserves the critical molecular weight information. Subsequent tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation, providing insights into the molecule's connectivity.[8] The fragmentation of glycosides is well-characterized and often involves cleavage of the glycosidic bond and cross-ring cleavages, which can help to identify the sugar moiety.[3][10]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of methyl-L-rhamnopyranoside in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. This will confirm the molecular weight.

-

MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Expected Data and Interpretation

The data obtained should be systematically analyzed to piece together the structure.

Table 1: Expected Mass Spectrometry Data for Methyl-α-L-rhamnopyranoside

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 179.0919 | ~179.09 | Protonated molecular ion |

| [M+Na]⁺ | 201.0738 | ~201.07 | Sodiated molecular ion |

| [M+H - CH₃OH]⁺ | 147.0654 | ~147.07 | Loss of the methoxy group as methanol |

| [M+H - H₂O]⁺ | 161.0813 | ~161.08 | Loss of a water molecule |

| Cross-ring fragments | Varies | Varies | Provides information on the pyranose ring structure |

The fragmentation pattern provides a "fingerprint" of the molecule. The initial loss of methanol is a strong indicator of the methoxy group at the anomeric position. Further fragmentation will involve losses of water and cross-ring cleavages characteristic of the rhamnopyranose ring.

Diagram 1: Mass Spectrometry Fragmentation Workflow

Caption: Workflow for ESI-MS/MS analysis.

NMR Spectroscopy: Defining the Stereochemistry and Connectivity

While mass spectrometry provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to define the precise 3D structure, including stereochemistry and atom-to-atom connectivity.[11] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.[12]

The "Why": A Multi-dimensional Approach to Structure

A one-dimensional ¹H NMR spectrum of a carbohydrate often suffers from signal overlap, making unambiguous assignment difficult.[11][13] Two-dimensional NMR experiments resolve this by spreading the signals into a second dimension, revealing correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (³JHH). This allows for "walking" along the proton backbone of the sugar ring.[12][14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals.[12][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is key for identifying long-range connectivities, such as the linkage of the methoxy group to the anomeric carbon.[12][14]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-25 mg of methyl-L-rhamnopyranoside in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD) in a high-quality NMR tube.[15][16][17] The choice of solvent is critical; D₂O is often used for carbohydrates due to their good solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[11]

-

1D NMR: Acquire ¹H and ¹³C {¹H} spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Expected Data and Interpretation

The systematic interpretation of the NMR data is the cornerstone of structural elucidation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl-α-L-rhamnopyranoside (in D₂O)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| H-1 | ~4.8 | ~102 | HMBC to C-5 and OCH₃ |

| H-2 | ~3.8 | ~71 | COSY to H-1, H-3 |

| H-3 | ~3.6 | ~72 | COSY to H-2, H-4 |

| H-4 | ~3.4 | ~73 | COSY to H-3, H-5 |

| H-5 | ~3.9 | ~70 | COSY to H-4, H-6 |

| H-6 (CH₃) | ~1.3 | ~18 | COSY to H-5 |

| OCH₃ | ~3.4 | ~56 | HMBC to C-1 |

The anomeric proton (H-1) is typically the most downfield of the ring protons.[11] Its coupling constant to H-2 provides information about the anomeric configuration (α or β). The correlations observed in the 2D spectra allow for the unambiguous assignment of all proton and carbon signals, confirming the pyranose ring structure and the position of the methyl and methoxy groups.

Diagram 2: NMR Data Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Conclusion: A Synergistic Approach to Structural Certainty

The robust characterization of methyl-L-rhamnopyranoside is achieved through the synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry provides the foundational molecular weight and fragmentation data, while a comprehensive suite of NMR experiments delivers the intricate details of atomic connectivity and stereochemistry. This guide has outlined a field-proven, causality-driven approach, empowering researchers to confidently elucidate the structures of complex carbohydrates. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and rigorous scientific investigation in the field of glycobiology and drug development.

References

- Mass Spectrometry-Based Techniques to Elucid

- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC.

- 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. Chem. zvesti.

- NMR Sample Preparation. University of Minnesota Twin Cities.

- NMR sample prepar

- A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides

- Analysis of carbohydr

- NMR Sample Prepar

- Carbohydrate Structure Elucid

- Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695. PubChem.

- Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies.

- Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. PubMed.

- 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Scilit.

- NMR Sample Preparation: The Complete Guide.

- 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. PubMed.

- NMR Sample Preparation.

- Methyl 4-O-benzyl-α-L-rhamnopyranoside.

- Methyl α-L-rhamnopyranoside. Biosynth.

- Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. SciELO.

- Carbohydrate Chemistry Part 8.

- Available Online - J. Sci. Res. 13 (2), 657-668 (2021). [Source not available]

- Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Deriv

- Introduction to NMR Spectroscopy of Carbohydrates.

- Nuclear magnetic resonance spectroscopy of carbohydr

- Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry.

- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.

- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Consortium for Functional Glycomics.

- Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library.

- 1H-N.m.r. study of L-rhamnose, methyl α-L-rhamnopyranoside, and 4-O-β-D-galactopyranosyl-L-rhamnose in deuterium oxide. Ghent University Academic Bibliography.

- Electrospray ionization in‐source decay of N ‐glycans and the effects on N. CoLab.

- METHYL ALPHA-L-RHAMNOPYRANOSIDE 14917-55-6 wiki. Guidechem.

- METHYL ALPHA-L-RHAMNOPYRANOSIDE. ChemicalBook.

- Methyl alpha-L-Rhamnopyranoside. TCI Chemicals.

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry.

- Common 2D (COSY, HSQC, HMBC).

- mass spectra - fragmentation p

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Source not available]

- Mass Spectrometry: Interpreting Fragmentation P

- 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl alpha-L-Rhamnopyranoside | 14917-55-6 | TCI AMERICA [tcichemicals.com]

- 7. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esg.sustainability-directory.com [esg.sustainability-directory.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. scribd.com [scribd.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Synthesis of Methyl-L-rhamnopyranoside via Fischer Glycosylation of L-Rhamnose

This guide provides an in-depth exploration of the synthesis of methyl-L-rhamnopyranoside from L-rhamnose using the Fischer glycosylation method. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that govern the reaction's efficiency and stereochemical outcome.

Introduction: The Significance of Methyl-L-rhamnopyranoside

L-rhamnose, a naturally occurring 6-deoxyhexose, is a vital component of various biologically significant molecules, including bacterial cell wall polysaccharides and plant glycosides.[1] Its methylated glycoside, methyl-L-rhamnopyranoside, serves as a crucial building block in synthetic carbohydrate chemistry. It is frequently employed as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates, which are instrumental in the development of novel therapeutics and biological probes.[2][3][4] The synthesis of this compound is a foundational technique for laboratories engaged in glycobiology and medicinal chemistry.

The Fischer Glycosylation: A Time-Honored Transformation

The Fischer glycosylation, first reported by Emil Fischer in the late 19th century, remains a widely used method for the preparation of simple alkyl glycosides.[5][6] The reaction involves treating a monosaccharide with an alcohol in the presence of an acid catalyst. This process typically yields a mixture of anomeric (α and β) and isomeric (pyranoside and furanoside) forms of the glycoside. For L-rhamnose, the reaction with methanol under acidic conditions predominantly yields the thermodynamically more stable methyl-L-rhamnopyranosides.

Reaction Mechanism

The Fischer glycosylation of L-rhamnose proceeds through a series of equilibrium steps:

-

Protonation and Ring Opening: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of L-rhamnose, facilitating the opening of the pyranose ring to form an acyclic oxocarbenium ion.

-

Nucleophilic Attack by Methanol: Methanol, acting as a nucleophile, can attack the electrophilic carbonyl carbon of the open-chain form. This can occur from either face, leading to the formation of acyclic acetals.

-

Cyclization: Intramolecular nucleophilic attack by a hydroxyl group (typically from C-4 or C-5) on the protonated carbonyl group leads to the formation of five-membered (furanoside) or six-membered (pyranoside) rings. Due to the greater stability of the six-membered ring, the pyranoside forms are the major products.

-

Formation of Anomers: The final step involves the formation of the glycosidic bond. The stereochemical outcome at the anomeric center (C-1) is determined by the direction of the methanol attack on the cyclic oxocarbenium ion intermediate. This results in a mixture of α- and β-anomers. The α-anomer is often the major product in the Fischer glycosylation of L-rhamnose.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of methyl-L-rhamnopyranoside, optimized for high yield and reproducibility.

Materials and Reagents

-

L-Rhamnose monohydrate

-

Anhydrous methanol (MeOH)

-

Strongly acidic cation exchange resin (e.g., Dowex 50WX8 or Amberlite IR-120, H+ form)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Reaction Setup and Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of L-rhamnose monohydrate in 50 mL of anhydrous methanol.

-

Catalyst Addition: To this solution, add 5.0 g of a strongly acidic cation exchange resin. The use of a resin catalyst simplifies the work-up procedure as it can be easily removed by filtration.[7][8]

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Monitoring: To monitor the reaction, periodically take a small aliquot, filter off the resin, and spot it on a TLC plate. A suitable eluent system is dichloromethane/methanol (e.g., 88:12 v/v).[7] The disappearance of the starting L-rhamnose spot indicates the completion of the reaction. Typically, the reaction is refluxed for 24 hours.[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with a small amount of methanol to recover any adsorbed product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a crude syrup. This syrup contains a mixture of methyl α-L-rhamnopyranoside and methyl β-L-rhamnopyranoside. The anomers can be separated by flash column chromatography on silica gel using a dichloromethane/methanol gradient.[7] The α-anomer is typically the first to elute.

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of methyl-L-rhamnopyranoside.

Factors Influencing Anomeric Selectivity

The ratio of α- to β-anomers in the final product is influenced by several factors. Understanding and controlling these parameters is key to optimizing the synthesis for a desired anomer.

| Parameter | Effect on Anomeric Ratio (α:β) | Rationale |

| Reaction Time | Prolonged reaction time favors the thermodynamically more stable anomer. | The reaction is under thermodynamic control, and given enough time, the anomers will equilibrate to the most stable form. For L-rhamnose, the α-anomer is generally more stable due to the anomeric effect. |

| Temperature | Higher temperatures accelerate the attainment of thermodynamic equilibrium. | Increased thermal energy allows the system to overcome the activation barriers for interconversion between anomers more rapidly. |

| Catalyst Type | Strong Brønsted acids are effective. Heterogeneous catalysts like acidic resins are preferred for ease of removal. | The catalyst facilitates the formation of the key oxocarbenium ion intermediate, which is central to the glycosylation mechanism. |

| Solvent (Alcohol) | The nature of the alcohol can influence the stereoselectivity. | While methanol is standard for methyl glycosides, the steric bulk of other alcohols can affect the trajectory of the nucleophilic attack on the oxocarbenium ion.[9][10][11] |

Characterization of Methyl-L-rhamnopyranosides

The synthesized methyl α- and β-L-rhamnopyranosides can be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the α- and β-anomers. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic. For methyl α-L-rhamnopyranoside, the anomeric proton typically appears as a singlet or a doublet with a small coupling constant, while for the β-anomer, it is a doublet with a larger coupling constant.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Conclusion

The Fischer glycosylation of L-rhamnose is a robust and straightforward method for the synthesis of methyl-L-rhamnopyranoside. By carefully controlling the reaction conditions, particularly time and temperature, the process can be optimized to favor the desired anomer. The use of a heterogeneous acid catalyst simplifies the purification process, making this a highly practical method for both academic and industrial research settings. The resulting methyl rhamnopyranosides are valuable intermediates for the synthesis of complex carbohydrates with potential applications in drug discovery and development.

References

- Matin, M. M., et al. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532.

- Mäki, M., et al. (2002). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 12(9), 63R-73R.

- Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374.

- Dua, V. K., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue.

- Isbell, H. S., & Frush, H. L. (1958). The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. Journal of Research of the National Bureau of Standards, 61(2), 141-144.

- Chowdhury, S. A., et al. (2021). In Silico Biological Profile Prediction of Some Novel Rhamnopyranoside Esters Synthesized via Regioselective Acylation. Journal of Scientific Research, 13(2), 657-668.

- Remmerswaal, W. A., et al. (2019). Rhamnose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Chemical Science, 10(4), 1115-1125.

- Garegg, P. J., & Norberg, T. (1979). Dependency of the regio- and stereoselectivity of intramolecular, ring-closing glycosylations upon the ring size.

- Furneaux, R. H., et al. (2003). 6-Deoxyhexoses from L-Rhamnose in the Search for Inducers of the Rhamnose Operon: Synergy of Chemistry and Biotechnology. Journal of Organic Chemistry, 68(25), 9673-9683.

- Abdel-Aziem, A., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26.

- Li, J., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE, 10(10), e0140531.

- Abdel-Aziem, A., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.

- Al-Mahmoud, M. S., et al. (2018). Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. Molecules, 23(11), 2999.

- Zhu, Y., & Gagne, M. R. (2018). Iridium-promoted deoxyglycoside synthesis: stereoselectivity and mechanistic insight. Chemical Science, 9(24), 5434-5440.

- Hansen, B. L., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.

- Mayes, H. B., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(8), 2931-2939.

- Tanaka, H., et al. (2017). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. Chemical and Pharmaceutical Bulletin, 65(11), 1045-1053.

- Hansen, B. L., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society, 144(30), 13686-13697.

- Al-Ostoot, F. H., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(16), 4968.

- Sarkar, S., & Mukhopadhyay, B. (2014). Stereocontrolled Synthesis of Methyl α-l-Rhamnopyranosyl-(1→3)-d-glycero-β-d-manno-heptopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→2)-6-deoxy-glycero-β-d-manno-heptopyranosyl-(1→4)-α-l-rhamnopyranoside, a Tetrasaccharide Subunit of the Lipopolysaccharide from Plesimonas shigelloides. Journal of Organic Chemistry, 79(17), 8036-8049.

- Wu, C.-Y., & Wong, C.-H. (2011). On a So-Called "Kinetic Anomeric Effect" in Chemical Glycosylation.

- Giraud, M.-F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology, 10(6), 687-696.

- Koivistoinen, O. M. (2008). L-rhamnose catabolism in Pichia stipitis. (Master's thesis). Aalto University.

- Leang, K., et al. (2022). L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. Applied Microbiology and Biotechnology, 106(21), 6965-6976.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 8. The preparation and purification of anomer‐free methyl α‐D‐ [gluco‐14C(U)] pyranoside | Semantic Scholar [semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl-L-rhamnopyranoside: Commercial Availability, Purity, and Applications in Scientific Research

For researchers, scientists, and professionals in drug development, the selection of well-characterized reagents is a cornerstone of experimental success. Methyl-L-rhamnopyranoside, a methylated derivative of the deoxy sugar L-rhamnose, is a critical building block in the synthesis of complex carbohydrates and glycoconjugates with significant biological and therapeutic potential. This guide provides an in-depth analysis of its commercial availability, purity grades, and key applications, offering field-proven insights to inform experimental design and reagent sourcing.

Commercial Sourcing: A Comparative Overview

The accessibility of high-quality Methyl-L-rhamnopyranoside is crucial for uninterrupted research and development. Several reputable chemical suppliers offer this compound, each with distinct product specifications. When selecting a supplier, researchers should consider not only the nominal purity but also the analytical documentation provided and the suitability for their specific application.

| Supplier | Typical Purity | Analytical Methods Cited | Available Quantities |

| Thermo Fisher Scientific | ≥97.5% (as silylated GC)[1], 98%[2][3][4][5][6] | Silylated Gas Chromatography (GC)[1] | 5 g, 25 g[2][4][6] |

| TCI Chemicals | >90.0% (HPLC) | High-Performance Liquid Chromatography (HPLC) | 1 g, 5 g[7] |

| Biosynth | Not specified, but product data available | General analytical data available upon request | 25 g, 50 g, 100 g |

| ChemicalBook | Lists various suppliers with purities around 98%[7] | Varies by supplier | Varies by supplier |

Expert Insight: For applications in sensitive biological assays or as a precursor in multi-step organic synthesis, a higher purity grade (e.g., ≥98%) with comprehensive analytical data, including NMR and HPLC, is strongly recommended. For initial exploratory studies, a research-grade purity may be sufficient. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identity of the compound.[8]

Understanding Purity Grades and Analytical Validation

The purity of Methyl-L-rhamnopyranoside is a critical parameter that can significantly impact experimental outcomes. Commercial suppliers typically offer several grades, and it is incumbent upon the researcher to understand the analytical techniques used to certify them.

| Purity Grade | Description | Common Analytical Techniques |

| Research Grade (>90%) | Suitable for general laboratory use and preliminary studies. May contain minor impurities. | HPLC |

| High Purity (≥98%) | Recommended for most research applications, including synthesis and biological assays. | GC (often after silylation)[1], 1H NMR, 13C NMR[9][10][11], Mass Spectrometry[12] |

| Custom Purity | Can be requested for specialized applications requiring exceptionally low levels of specific impurities. | A combination of techniques, including elemental analysis, may be used. |

Causality in Analytical Choices:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure and stereochemistry of Methyl-L-rhamnopyranoside.[9][10][11][13] The anomeric proton (H-1) signal in the 1H NMR spectrum is particularly diagnostic for the α-configuration.

-

Chromatographic Techniques (HPLC and GC): These methods are employed to assess the purity of the compound by separating it from any starting materials, by-products, or other impurities.[1] Silylation is often required for GC analysis to increase the volatility of the sugar derivative.[1]

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.[12][14]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl-α-L-rhamnopyranoside is typically achieved through a Fischer glycosylation reaction, where L-rhamnose is treated with methanol in the presence of an acid catalyst. The following protocol is a well-established method for its preparation and purification.

Experimental Protocol: Synthesis and Purification of Methyl-α-L-rhamnopyranoside

-

Reaction Setup: To a solution of L-rhamnose monohydrate (e.g., 5 g, 27.4 mmol) in anhydrous methanol (50 mL), add a strongly acidic ion-exchange resin (e.g., Dowex 50WX8, H+ form, ~5 g).[15] The use of an ion-exchange resin as the acid catalyst simplifies the work-up procedure as it can be easily removed by filtration.

-

Glycosylation: Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin. Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[15] A solvent system of dichloromethane (DCM) and methanol (e.g., 88:12 v/v) is effective for separating the desired α-anomer from the β-anomer and any unreacted starting material.[15] The α-anomer is typically the less polar and elutes first.

-

Characterization: Confirm the identity and purity of the isolated Methyl-α-L-rhamnopyranoside using NMR spectroscopy (1H and 13C) and mass spectrometry.

Figure 1: Workflow for the synthesis and purification of Methyl-α-L-rhamnopyranoside.

Applications in Research and Drug Development

Methyl-L-rhamnopyranoside serves as a versatile building block in several areas of chemical and biomedical research.

Glycoconjugate Synthesis

As a protected monosaccharide, Methyl-L-rhamnopyranoside is a valuable precursor for the synthesis of complex oligosaccharides and glycoconjugates.[16] These molecules are instrumental in studying carbohydrate-protein interactions, which are central to many biological processes, including cell recognition, signaling, and immune responses. The synthesis of such complex structures often involves the regioselective protection and deprotection of the hydroxyl groups of the rhamnopyranoside ring, followed by glycosylation reactions to form linkages with other sugars or aglycones.[17]

Figure 2: General workflow for the use of Methyl-L-rhamnopyranoside in glycoconjugate synthesis.

Vaccine Adjuvant Research

Recent studies have explored the potential of L-rhamnose and its derivatives as components of vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens. The incorporation of rhamnose moieties into vaccine formulations can lead to improved immune responses.[18] Methyl-L-rhamnopyranoside can be used in the synthesis of well-defined rhamnose-containing structures for conjugation to antigens or lipids, such as in the development of monophosphoryl lipid A (MPLA)-rhamnose conjugates.[18] These conjugates have shown promise in boosting antibody production against both protein and carbohydrate antigens.[18] The rationale behind this is that certain immune cells have receptors that can recognize specific carbohydrate structures, leading to enhanced immune activation.

Drug Discovery and Development

Rhamnose-containing natural products have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[19] Methyl-L-rhamnopyranoside can serve as a starting material for the synthesis of analogs of these natural products, enabling structure-activity relationship (SAR) studies to optimize their therapeutic properties.[17] The ability to selectively modify the rhamnopyranoside scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

Methyl-L-rhamnopyranoside is a fundamental reagent for researchers engaged in glycoscience, drug discovery, and immunology. A thorough understanding of its commercial sources, purity grades, and analytical validation is paramount for ensuring the reliability and reproducibility of experimental results. The synthetic protocols and applications outlined in this guide provide a solid foundation for the effective utilization of this important carbohydrate building block in advancing scientific knowledge and developing novel therapeutics.

References

-

Alföldi, J., Kociš, P., & Toman, R. (n.d.). 13C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers. [Link]

-

Alföldi, J., Kociš, P., & Toman, R. (1980). 13 C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers, 34(4), 514-517. [Link]

-

Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. (2010). ResearchGate. [Link]

-

Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

-

de Bruyn, A., Anteunis, M., de Gussem, R., & Dutton, G. G. S. (1976). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. [Link]

-

Pozsgay, V., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-232. [Link]

-

Chowdhury, S. A., et al. (2021). In Silico Biological Profile Prediction of Some Newly Synthesized Rhamnopyranoside Esters. Journal of Scientific Research, 13(2), 657-668. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl alpha-L-rhamnopyranoside. PubChem Compound Database. Retrieved from [Link]

-

Eriksson, L., & Widmalm, G. (2012). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1779. [Link]

-

Guo, Z., et al. (2018). Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. ACS Medicinal Chemistry Letters, 9(11), 1129–1134. [Link]

-

Reaching the Tipping Point: Optimization of the Synthesis and Conjugation of the Methyl Rhamnan Tip of Pseudomonas aeruginosa A-Band Polysaccharide and Immunogenicity Evaluation for the Continued Development of a Potential Glycoconjugate Vaccine. (2024). ACS Infectious Diseases. [Link]

-

SpectraBase. (n.d.). 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Methyl α-L-rhamnopyranoside. Retrieved from [Link]

-

Singh, S., et al. (2023). New-age vaccine adjuvants, their development, and future perspective. Frontiers in Immunology, 14, 1121101. [Link]

-

Seubert, A., et al. (2013). The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination. Proceedings of the National Academy of Sciences, 110(52), 21180-21185. [Link]

-

SpectraBase. (n.d.). 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Purdue University. (n.d.). Developing more effective and safe vaccines with novel adjuvants. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

- 1. B24129.14 [thermofisher.com]

- 2. Methyl alpha-L-rhamnopyranoside, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. iright.com [iright.com]

- 4. B24129.06 [thermofisher.com]

- 5. B24129.14 [thermofisher.com]

- 6. Methyl alpha-L-rhamnopyranoside, 98% | Fisher Scientific [fishersci.ca]

- 7. METHYL ALPHA-L-RHAMNOPYRANOSIDE | 14917-55-6 [chemicalbook.com]

- 8. molnova.com [molnova.com]

- 9. chempap.org [chempap.org]

- 10. chempap.org [chempap.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide | Scilit [scilit.com]

- 14. Page loading... [guidechem.com]

- 15. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. banglajol.info [banglajol.info]

The Genesis of a Key Carbohydrate Building Block: A Literature Review of the Discovery and History of Methyl-L-rhamnopyranoside

For Immediate Release

[SHANGHAI, CN – January 12, 2026] – This in-depth technical guide provides a comprehensive literature review on the discovery, history, and evolving synthetic methodologies of methyl-L-rhamnopyranoside. Tailored for researchers, scientists, and professionals in drug development, this document traces the journey of this important carbohydrate from its foundational roots in the late 19th century to its contemporary applications in medicinal chemistry and glycobiology.

Introduction: The Significance of L-Rhamnose and its Glycosides

L-rhamnose is a naturally occurring 6-deoxy-L-mannose, a methyl pentose sugar that is an essential component of various plant glycosides and bacterial cell walls.[1][2] Unlike the more common D-sugars, L-rhamnose is one of the few L-sugars found in nature, making its derivatives, such as methyl-L-rhamnopyranoside, valuable chiral building blocks in organic synthesis.[1] The presence of L-rhamnose in the outer cell membranes of acid-fast bacteria, including the tuberculosis-causing Mycobacterium, underscores its importance as a target for drug discovery.[1][3] Methyl-L-rhamnopyranoside, as a stable, simple glycoside of L-rhamnose, serves as a crucial starting material for the synthesis of more complex rhamnose-containing oligosaccharides and glycoconjugates with potential therapeutic applications.[4][5]

The Dawn of a New Era in Carbohydrate Chemistry: The First Synthesis of Methyl-L-rhamnopyranoside

While a singular, seminal paper announcing the "discovery" of methyl-L-rhamnopyranoside is not readily apparent in the historical literature, its first synthesis can be confidently attributed to the pioneering work of German chemist Emil Fischer in the 1890s.[6] Fischer's development of the eponymous Fischer glycosylation was a watershed moment in carbohydrate chemistry, providing the first general method for the synthesis of glycosides.[7][8] This reaction involves the treatment of a naked monosaccharide with an alcohol in the presence of a strong acid catalyst.[7]

Given that L-rhamnose was a known sugar at the time, isolated from natural sources like buckthorn (Rhamnus)[1], it is highly probable that methyl-L-rhamnopyranoside was first prepared by Fischer or a member of his school by applying this new methodology. The reaction would have involved dissolving L-rhamnose in methanol and adding a catalytic amount of a strong acid, such as hydrochloric acid. This straightforward approach remains a fundamental and widely used method for the preparation of methyl glycosides to this day.[9][10]

The Fischer glycosylation is an equilibrium process that typically yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[7][8] In the case of L-rhamnose, prolonged reaction times favor the formation of the thermodynamically more stable pyranoside ring structure, with the α-anomer often being the major product due to the anomeric effect.[7]

Experimental Protocol: Classical Fischer Glycosylation of L-Rhamnose

The following protocol is based on the well-established Fischer glycosylation method and is representative of how methyl-L-rhamnopyranoside was likely first synthesized.

Objective: To synthesize methyl-α-L-rhamnopyranoside from L-rhamnose monohydrate.

Materials:

-

L-Rhamnose monohydrate

-

Anhydrous methanol (MeOH)

-

Concentrated hydrochloric acid (HCl) or a strong acid ion-exchange resin (e.g., Dowex 50W-X8)

-

Sodium bicarbonate or other suitable base for neutralization

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Reaction Setup: L-rhamnose monohydrate is dissolved in an excess of anhydrous methanol.

-

Acid Catalysis: A catalytic amount of concentrated hydrochloric acid is carefully added to the solution. Alternatively, a strong acid ion-exchange resin can be used as a heterogeneous catalyst.[9]

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is deemed complete, the mixture is cooled to room temperature, and the acid catalyst is neutralized. If HCl was used, a base such as sodium bicarbonate is added until the solution is neutral. If an ion-exchange resin was used, it is simply removed by filtration.

-

Solvent Removal: The methanol is removed under reduced pressure to yield a crude syrup.

-

Purification: The resulting mixture of anomers (and potentially other isomers) is separated by column chromatography on silica gel. Elution with a suitable solvent system, such as a dichloromethane/methanol gradient, typically allows for the isolation of the pure α- and β-anomers of methyl-L-rhamnopyranoside.[9]

Structural Elucidation: From Classical Methods to Modern Spectroscopy

In the late 19th and early 20th centuries, the determination of a new compound's structure was a painstaking process devoid of the modern spectroscopic techniques we rely on today. The structural elucidation of methyl-L-rhamnopyranoside would have relied on a combination of chemical and physical methods.

1. Elemental Analysis and Molecular Formula Determination: The first step would have been to determine the empirical formula through combustion analysis, followed by molecular weight determination to establish the molecular formula (C₇H₁₄O₅).

2. Chemical Degradation and Identification of Constituents: Acid hydrolysis of methyl-L-rhamnopyranoside would cleave the glycosidic bond, yielding L-rhamnose and methanol. These products would then be identified through their characteristic physical properties (melting point, optical rotation) and chemical reactions.

3. Determination of Ring Size and Anomeric Configuration: This was the most challenging aspect.

- Polarimetry: The optical rotation of the purified methyl-L-rhamnopyranoside anomers would have been a key identifying characteristic. The α- and β-anomers would exhibit distinct and opposite signs or magnitudes of optical rotation.[3][11]

- Chemical Derivatization: Selective methylation studies, followed by hydrolysis and identification of the partially methylated rhamnose products, could provide clues about the positions of the free hydroxyl groups and thus the ring size.

- Enzymatic Hydrolysis: The use of specific enzymes that only cleave α- or β-glycosidic linkages could help in assigning the anomeric configuration.

Today, the structure of methyl-L-rhamnopyranoside and its derivatives is routinely and unambiguously determined using nuclear magnetic resonance (NMR) spectroscopy.[12][13] ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms, the stereochemistry at each chiral center, the anomeric configuration (based on the chemical shift and coupling constant of the anomeric proton), and the pyranoside ring conformation.

| Spectroscopic Data for Methyl-α-L-rhamnopyranoside | |

| Technique | Key Observables |

| ¹H NMR | The anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J₁,₂), indicative of an equatorial-axial relationship and thus an α-configuration. |

| ¹³C NMR | The chemical shift of the anomeric carbon (C-1) is characteristic of the anomeric configuration. The signals for the other carbon atoms confirm the pyranoside ring structure. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons and carbons, providing a complete and unambiguous assignment of the structure. |

Evolution of Synthetic Methodologies

While Fischer glycosylation remains a viable method, particularly for large-scale synthesis, its lack of stereocontrol and the harsh acidic conditions have driven the development of more sophisticated and milder glycosylation techniques.

The Koenigs-Knorr Reaction

Introduced in the early 20th century, the Koenigs-Knorr reaction provided a significant advancement in glycoside synthesis.[14] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[14][15] The use of "participating" protecting groups (like acetyl or benzoyl) at the C-2 position of the glycosyl donor allows for high stereoselectivity, typically yielding the 1,2-trans-glycoside. For the synthesis of methyl-α-L-rhamnopyranoside (a 1,2-cis-glycoside), a "non-participating" protecting group (like a benzyl ether) would be required at the C-2 position, often resulting in a mixture of anomers.

Modern Glycosylation Methods

The field of carbohydrate synthesis has seen a proliferation of methods that offer greater control over stereoselectivity, milder reaction conditions, and broader substrate scope. These include:

-

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions.

-

Thioglycosides: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters, allowing for fine-tuning of reactivity.

-

Glycal Assembly: The use of glycals (cyclic enol ethers derived from sugars) allows for the construction of 2-deoxyglycosides and other modified sugars.

These modern methods often employ elaborate protecting group strategies to regioselectively modify the hydroxyl groups of methyl-L-rhamnopyranoside, enabling the synthesis of complex oligosaccharides and glycoconjugates.[11][16]

Applications in Research and Drug Development

Methyl-L-rhamnopyranoside is a versatile starting material in medicinal chemistry and drug discovery. Its derivatives have shown a range of biological activities.

-

Antimicrobial and Anticancer Agents: Rhamnose-containing compounds are of particular interest because they are found in bacteria but not in mammals, making their biosynthetic pathways potential targets for new antibacterial drugs.[5] Furthermore, various naturally occurring and synthetic rhamnopyranoside esters have demonstrated promising antimicrobial and anticancer properties.[12]

-